

Toxicological Profile of Decane and Related Compounds: An In-depth Technical Guide

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Compound of Interest

Compound Name: 1,10-Bis(pyridinium)decane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of decane and related short-chain alkanes, including nonane, undecane, and dodecane. The information is compiled from a variety of sources to support risk assessment and safety evaluation in research and development settings.

Executive Summary

Decane and its related short-chain alkanes are aliphatic hydrocarbons with widespread industrial applications. While generally considered to have low systemic toxicity, they can pose hazards related to aspiration, dermal irritation, and neurotoxicity at high concentrations. This document summarizes the available data on their absorption, distribution, metabolism, and excretion (ADME), as well as their acute, chronic, genetic, and carcinogenic potential. Detailed experimental protocols for key toxicological assays are also provided to aid in the design and interpretation of further studies.

Physicochemical Properties

Property	Decane	Nonane	Undecane	Dodecane
CAS Number	124-18-5	111-84-2	1120-21-4	112-40-3
Molecular Formula	C ₁₀ H ₂₂	C ₉ H ₂₀	C ₁₁ H ₂₄	C ₁₂ H ₂₆
Molecular Weight	142.28 g/mol	128.26 g/mol	156.31 g/mol	170.33 g/mol
Boiling Point	174.1 °C	150.8 °C	196 °C	216.3 °C
Melting Point	-29.7 °C	-53.5 °C	-26 °C	-9.6 °C
Vapor Pressure	1.4 mmHg at 25 °C	4.9 mmHg at 25 °C	0.4 mmHg at 25 °C	0.13 mmHg at 25°C[1]
Water Solubility	Insoluble	Insoluble[2]	Insoluble	Insoluble[1]

Toxicological Data

Acute Toxicity

The acute toxicity of decane and related alkanes is generally low by oral and dermal routes. The primary concern is aspiration, which can lead to chemical pneumonitis.

Compound	Test	Species	Route	Value	Reference
Decane	LD50	Rat	Oral	>5000 mg/kg	[3]
LC50	Rat	Inhalation	>1369 ppm (8h)	[3]	
LD50	Rabbit	Dermal	>5000 mg/kg	[3]	
Nonane	LC50	Rat	Inhalation	23,760 mg/L (4h)	[4]
Undecane	LD50	Rat	Oral	> 5,000 mg/kg	[5]
LC50	Rat	Inhalation	> 6100 mg/m ³ (4h)	[5]	
Dodecane	LD50	Rat	Oral	> 5,000 mg/kg	[6]
LC50	Rat	Inhalation	> 4.951 mg/m ³ (4h)	[6]	
LD50	Rabbit	Dermal	> 5,000 mg/kg	[6]	

Dermal and Ocular Irritation

These compounds can cause mild to moderate skin irritation, primarily due to their defatting properties. Eye irritation is also a possibility upon direct contact.

Compound	Test	Species	Result	Reference
Decane	Skin Irritation	Rabbit	Slight to moderate irritation	[7]
Nonane	Skin Irritation	-	Irritant to skin and mucous membranes	[4]
Eye Irritation	-	Irritating effect	[4]	
Dodecane	Skin Irritation	Rabbit	No skin irritation (4h)	[6]
Eye Irritation	Rabbit	No eye irritation	[6]	

Genotoxicity

Decane and related alkanes have generally tested negative in standard genotoxicity assays.

Compound	Test	System	Result	Reference
Decane	Ames Test	S. typhimurium	Negative	[1]
Micronucleus Assay	Mouse	Negative	[1]	
Dodecane	Ames Test	S. typhimurium	Not mutagenic	[8]
Chromosomal Aberration	Mammalian cells in vitro	Induced chromosomal aberrations	[8]	

Carcinogenicity

There is limited evidence to suggest that decane and related compounds are carcinogenic. However, some studies indicate a potential for cocarcinogenic effects. Decane has been shown to act as a tumor promoter in the presence of other carcinogens.[9]

Absorption, Distribution, Metabolism, and Excretion (ADME)

Absorption of these alkanes can occur through inhalation and, to a lesser extent, dermal contact.^[10] Due to their lipophilicity, they are likely to distribute to fatty tissues. Metabolism is expected to proceed via oxidation to alcohols, aldehydes, and fatty acids. Excretion is primarily through the urine and feces as metabolites, with some unchanged compound exhaled.

Quantitative ADME data for decane is limited.

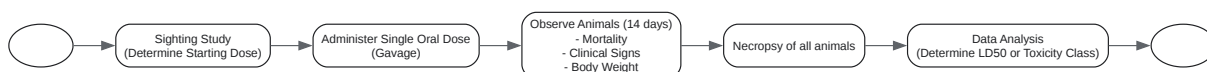
Experimental Protocols

The following sections summarize the methodologies for key toxicological experiments based on OECD guidelines.

Acute Oral Toxicity (OECD 401 - now superseded by 420, 423, 425)

The acute oral toxicity test provides information on the health hazards likely to arise from a single, short-term oral exposure to a substance.^{[11][12]}

- Principle: The test substance is administered orally by gavage to fasted animals in a stepwise procedure.^{[11][13]} The starting dose is selected based on a sighting study.^[14]
- Animals: Typically, young adult rats of a single sex (usually females) are used.^[13]
- Procedure: Following administration of the test substance, animals are observed for mortality, clinical signs, and body weight changes for at least 14 days.^[11]
- Endpoint: The test allows for the determination of the LD50 (the statistically derived dose that is expected to cause death in 50% of the treated animals) or classification into a toxicity category.^[13]



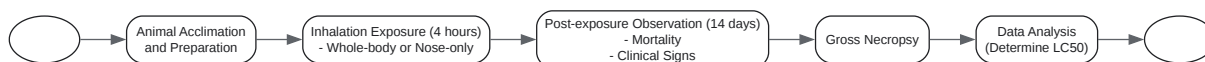
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Figure 1: Workflow for Acute Oral Toxicity Testing (based on OECD Guideline principles).

Acute Inhalation Toxicity (OECD 403)

This test assesses the potential health hazards from short-term exposure to an airborne substance.[9][15][16]

- Principle: Animals are exposed to the test substance as a gas, vapor, or aerosol in a whole-body or nose-only inhalation chamber for a defined period (typically 4 hours).[17]
- Animals: Young adult rats are the preferred species.[17]
- Procedure: A limit test at a high concentration or a full-range test with multiple concentration groups is conducted. Animals are observed for at least 14 days post-exposure for mortality and signs of toxicity.[15]
- Endpoint: The LC50 (median lethal concentration) is determined.[9]



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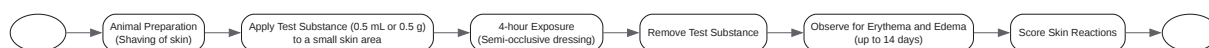
Figure 2: Workflow for Acute Inhalation Toxicity Testing (OECD 403).

Acute Dermal Irritation/Corrosion (OECD 404)

This test evaluates the potential of a substance to cause local irritation or corrosion upon application to the skin.[18][19][20]

- Principle: A single dose of the test substance is applied to a small area of the skin of an animal, while an untreated area serves as a control.[18]
- Animals: The albino rabbit is the preferred species.[19]

- Procedure: The substance is applied to the shaved skin for a 4-hour exposure period.[21] The skin is then observed for signs of erythema (redness) and edema (swelling) at specified intervals for up to 14 days.[18]
- Endpoint: The substance is classified as an irritant or corrosive based on the severity and reversibility of the skin reactions.[19]



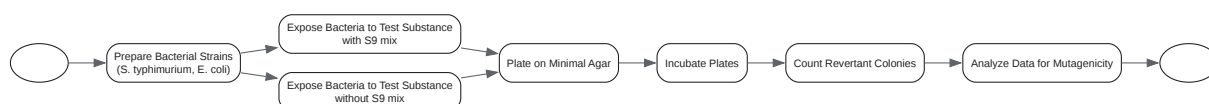
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Figure 3: Workflow for Acute Dermal Irritation/Corrosion Testing (OECD 404).

Bacterial Reverse Mutation Test (Ames Test, OECD 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[22][23][24]

- Principle: The test uses several strains of *Salmonella typhimurium* and *Escherichia coli* with mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively). The test substance is evaluated for its ability to cause a reverse mutation, restoring the ability of the bacteria to grow on an amino acid-deficient medium.[22]
- Procedure: The test is conducted with and without a metabolic activation system (S9 mix) to mimic mammalian metabolism. Bacteria are exposed to the test substance and plated on a minimal agar medium.[23]
- Endpoint: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.[25]



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Figure 4: Workflow for Bacterial Reverse Mutation Test (Ames Test, OECD 471).

Mammalian Erythrocyte Micronucleus Test (OECD 474)

This in vivo test detects damage to chromosomes or the mitotic apparatus in erythroblasts.[26][27][28]

- Principle: The test identifies substances that cause cytogenetic damage, leading to the formation of micronuclei in developing erythrocytes.[29]
- Animals: Rodents, usually mice or rats, are used.[26]
- Procedure: Animals are exposed to the test substance, and bone marrow or peripheral blood is collected.[27] Erythrocytes are then analyzed for the presence of micronuclei.[26]
- Endpoint: An increase in the frequency of micronucleated polychromatic erythrocytes in treated animals indicates induced chromosome damage.[27]



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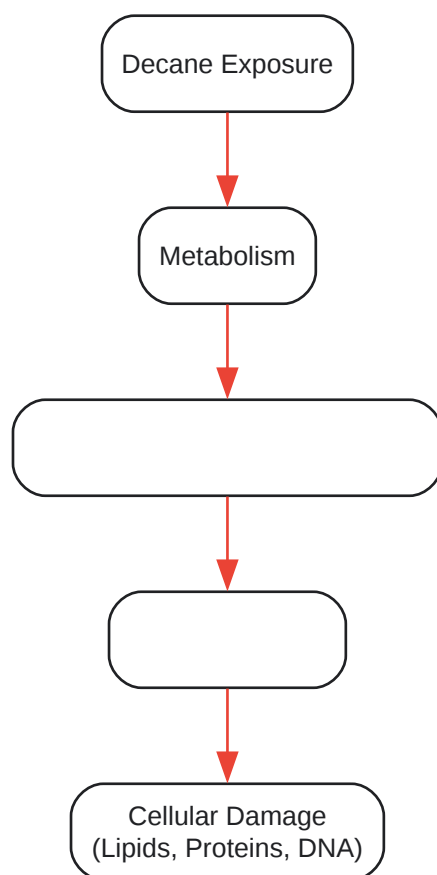
Figure 5: Workflow for Mammalian Erythrocyte Micronucleus Test (OECD 474).

Signaling Pathways

The precise molecular mechanisms and signaling pathways affected by decane and related alkanes are not extensively characterized. However, given their nature as hydrocarbons, some potential pathways of interaction can be inferred.

Oxidative Stress

Exposure to hydrocarbons can lead to the generation of reactive oxygen species (ROS), resulting in oxidative stress.[30] This can, in turn, damage cellular components like lipids, proteins, and DNA. The metabolism of alkanes may contribute to the production of ROS.



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Figure 6: Postulated Oxidative Stress Pathway for Decane.

Further research is required to elucidate the specific interactions of decane and related compounds with key signaling pathways such as PPAR and MAP-kinase, which are involved in lipid metabolism and cellular stress responses, respectively.

Conclusion

Decane and its related short-chain alkanes (nonane, undecane, and dodecane) exhibit a generally low order of acute systemic toxicity. The primary hazards are associated with aspiration and dermal irritation. They are not considered to be genotoxic. While data on chronic toxicity and carcinogenicity are limited, there is some evidence for cocarcinogenic effects. A deeper understanding of their ADME properties and interactions with specific cellular signaling pathways will be crucial for a more comprehensive risk assessment in the context of drug development and other research applications. The provided experimental protocols and workflows serve as a guide for designing future toxicological evaluations.

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